molecular formula C14H24BF4P B150721 DI-Tert-butylphenylphosphonium tetrafluoroborate CAS No. 612088-55-8

DI-Tert-butylphenylphosphonium tetrafluoroborate

Cat. No.: B150721
CAS No.: 612088-55-8
M. Wt: 310.12 g/mol
InChI Key: HRDPEVWZXUWEFR-UHFFFAOYSA-O
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Description

DI-Tert-butylphenylphosphonium tetrafluoroborate is a useful research compound. Its molecular formula is C14H24BF4P and its molecular weight is 310.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Properties and Applications

  • Electrochemical Studies : A carbon paste electrode with a binder containing a phosphonium tetrafluoroborate derivative demonstrated effective study of redox properties of insoluble coordination polymers involving manganese and iron metallocenters (Shekurov et al., 2016).
  • Novel Electrode Material : A carbon paste electrode containing a room temperature ionic liquid, which includes a phosphonium tetrafluoroborate derivative, showed high conductivity, wide electrochemical window, and reproducibility, beneficial for studying the redox properties of insoluble compounds (Khrizanforov et al., 2016).

Synthesis and Reactivity

  • Synthesis of Multifunctional Phosphorus Compounds : A study demonstrated the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides, showcasing the reactivity and potential applications of phosphonium tetrafluoroborate derivatives in novel compound synthesis (Dyer et al., 1996).
  • Tandem Cyclization Reactions : Phosphonium tetrafluoroborate derivatives were used in Rh-catalyzed tandem cyclization reactions to form 1H-indenes and 1-alkylideneindans from arylboronate esters, showing their utility in organic synthesis (Lautens & Marquardt, 2004).

Ionic Liquids and Supercapacitors

  • Ionic Liquids in Supercapacitors : Phosphonium-based ionic liquids, including those with a tetrafluoroborate component, have been investigated as electrolytes for supercapacitors. Their conductivity and electrochemical properties make them particularly attractive for this application (Khrizanforov et al., 2019).

Catalysis and Chemical Transformations

  • Catalysis in Organic Reactions : Phosphonium tetrafluoroborate derivatives were used in palladium-catalyzed aminocarbonylation of heteroaryl halides, demonstrating their role as effective ligands in facilitating complex organic transformations (Qu et al., 2009).

Safety and Hazards

Di-tert-butylphenylphosphonium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

ditert-butyl(phenyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPEVWZXUWEFR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459231
Record name DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612088-55-8
Record name DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 60.6 mg of copper(I)bromide-dimethyl sulphide complex and 51.2 mg of lithium bromide are initially charged under protective gas. 20 ml of hexane, 4 ml of dichlorophenylphosphine and another 19 ml of hexane are subsequently added. The reaction solution is cooled to 0° C. 32.4 ml of a 2 M solution of tert-butylmagnesium chloride in ether are then slowly added dropwise. The mixture is subsequently allowed to slowly adjust to room temperature and is then stirred at room temperature for a further two hours. For workup, the mixture is cautiously admixed with 75 ml of degassed 2 M HBF4. Another 5 ml of 8 M HBF4 are then additionally added and stirred for 15 min. Filtration with suction is then effected and the filter cake is washed with a little cold water. The residue is dried under reduced pressure to constant weight. Yield: 7.9 g (86% of theory) purity >99%.
Quantity
51.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
Name
tert-butylmagnesium chloride
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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5 mL
Type
reactant
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4 mL
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reactant
Reaction Step Five
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate
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DI-Tert-butylphenylphosphonium tetrafluoroborate
Reactant of Route 6
DI-Tert-butylphenylphosphonium tetrafluoroborate

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